molecular formula C18H19NO6 B11024218 N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}glycine

N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}glycine

Cat. No.: B11024218
M. Wt: 345.3 g/mol
InChI Key: UPFABIXLERMYCX-UHFFFAOYSA-N
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Description

2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)PROPANAMIDO]ACETIC ACID is a complex organic compound with a unique structure that combines elements of chromene and cyclopentane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)PROPANAMIDO]ACETIC ACID typically involves multiple steps:

    Formation of the chromene core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromene structure.

    Introduction of the cyclopentane ring: This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the ring.

    Attachment of the propanamido group: This step involves the reaction of the chromene-cyclopentane intermediate with a suitable amide precursor under controlled conditions.

    Final acetic acid functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)PROPANAMIDO]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules in specific ways, making it a candidate for drug development.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)PROPANAMIDO]ACETIC ACID exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl): Another compound with a chromene core but different substituents and functional groups.

Uniqueness

2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)PROPANAMIDO]ACETIC ACID is unique due to its combination of a chromene core, cyclopentane ring, and propanamido group, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C18H19NO6

Molecular Weight

345.3 g/mol

IUPAC Name

2-[2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]propanoylamino]acetic acid

InChI

InChI=1S/C18H19NO6/c1-9-6-13(24-10(2)17(22)19-8-15(20)21)16-11-4-3-5-12(11)18(23)25-14(16)7-9/h6-7,10H,3-5,8H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

UPFABIXLERMYCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(C)C(=O)NCC(=O)O

Origin of Product

United States

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